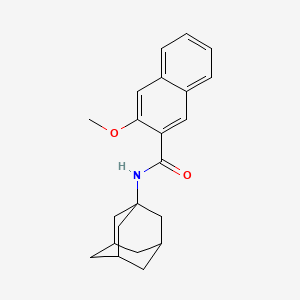
N-(1-adamantyl)-3-methoxynaphthalene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-adamantyl)-3-methoxynaphthalene-2-carboxamide is a synthetic compound that features an adamantyl group attached to a naphthalene carboxamide structure. The adamantyl group is a bulky, diamondoid structure known for its stability and rigidity, which can impart unique properties to the compound. This compound is of interest in various fields of research due to its potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-adamantyl)-3-methoxynaphthalene-2-carboxamide typically involves the reaction of 1-adamantylamine with 3-methoxynaphthalene-2-carboxylic acid or its derivatives. The reaction is often carried out in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and can improve scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be explored to make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-adamantyl)-3-methoxynaphthalene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The adamantyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of catalysts like palladium on carbon (Pd/C) or copper(I) iodide (CuI).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 3-hydroxy-2-naphthamide derivatives, while reduction of the carboxamide group can produce 3-methoxynaphthylamine derivatives .
Applications De Recherche Scientifique
N-(1-adamantyl)-3-methoxynaphthalene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential antiviral and antimicrobial properties due to the presence of the adamantyl group, which is known to enhance biological activity.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including viral infections and cancer.
Mécanisme D'action
The mechanism of action of N-(1-adamantyl)-3-methoxynaphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. The adamantyl group can enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets. This can lead to the inhibition of viral replication or the disruption of microbial cell walls. Additionally, the compound may modulate specific signaling pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer therapy .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide (APICA)
- N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide (APINACA)
- Amantadine
- Memantine
Uniqueness
N-(1-adamantyl)-3-methoxynaphthalene-2-carboxamide is unique due to the presence of both the adamantyl group and the naphthalene carboxamide structure. This combination imparts distinct physicochemical properties, such as increased lipophilicity and stability, which can enhance its biological activity and make it a valuable compound for various applications .
Propriétés
IUPAC Name |
N-(1-adamantyl)-3-methoxynaphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO2/c1-25-20-10-18-5-3-2-4-17(18)9-19(20)21(24)23-22-11-14-6-15(12-22)8-16(7-14)13-22/h2-5,9-10,14-16H,6-8,11-13H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIWGQCNLHWKLTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)NC34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-methoxy-2-[3-(2-nitrophenoxy)propoxy]benzene](/img/structure/B4933875.png)
![[4-[(Z)-2-acetamido-3-(3-acetylanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] acetate](/img/structure/B4933886.png)
![N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B4933894.png)
![11-benzyl-5-[(4-bromophenyl)methylsulfanyl]-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine](/img/structure/B4933899.png)
![2-{[1-ethyl-4-(4-methylbenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]thio}-N-octylacetamide](/img/structure/B4933905.png)
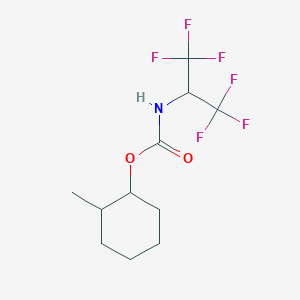
![N-(3-methoxyphenyl)-2-[(phenylsulfonyl)amino]pyrimidine-5-carboxamide](/img/structure/B4933913.png)
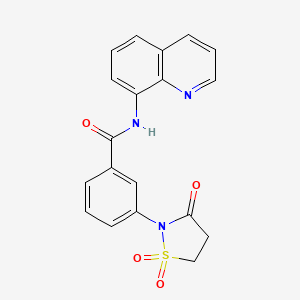
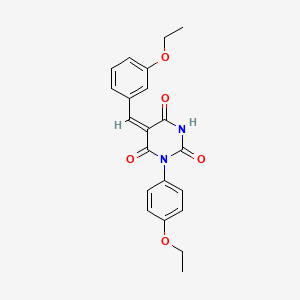
![N-(1-{1-[2-(2-methoxyphenyl)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)tetrahydro-3-furancarboxamide](/img/structure/B4933921.png)
![N-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}-4-methoxybenzamide](/img/structure/B4933933.png)
![N-[2-(dimethylamino)ethyl]-2-naphthalen-1-yloxyacetamide](/img/structure/B4933936.png)
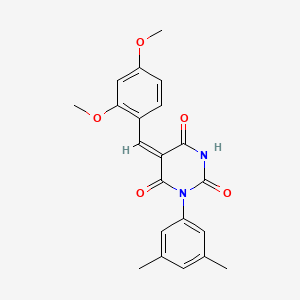
![rel-(2R,3R)-3-[(2-methoxyethyl)(methyl)amino]-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol bis(trifluoroacetate) (salt)](/img/structure/B4933967.png)
